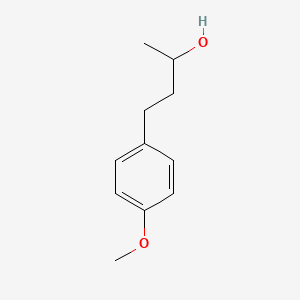

4-(4-methoxyphenyl)butan-2-ol

Description

Significance of Aryl-Substituted Butanols in Contemporary Organic Synthesis

Aryl-substituted butanols represent a significant class of organic compounds characterized by a butyl alcohol backbone bearing an aromatic (aryl) group. Their importance in modern organic synthesis is multifaceted, stemming from their utility as versatile building blocks and intermediates in the creation of more complex molecules. The presence of both a hydroxyl group and an aromatic ring within their structure allows for a wide range of chemical transformations.

The hydroxyl group can undergo various reactions, such as oxidation to form the corresponding ketone, or it can be a site for etherification. smolecule.com The aromatic ring can be subjected to electrophilic or nucleophilic substitution reactions, allowing for the introduction of additional functional groups. This dual reactivity makes aryl-substituted butanols valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.

For instance, the synthesis of various unsymmetrically substituted ethers, a common motif in many biologically active compounds, can be achieved through the reductive etherification of carbonyl compounds with alcohols. nih.gov Furthermore, aryl-substituted alcohols are key components in the synthesis of complex molecules through palladium-catalyzed reactions, which are fundamental in modern organic chemistry for creating carbon-carbon and carbon-heteroatom bonds. researchgate.net The development of efficient and selective methods for the synthesis of these butanols, such as through hydroboration of aryl-substituted olefins, further underscores their importance. bolivianchemistryjournal.org

Overview of 4-(4-Methoxyphenyl)butan-2-ol as a Focus in Academic Inquiry

Within the broader class of aryl-substituted butanols, 4-(4-methoxyphenyl)butan-2-ol, with the CAS number 67952-38-9, has garnered attention in academic and industrial research. chemsrc.comnih.gov Its structure, featuring a butan-2-ol core with a p-methoxyphenyl group at the 4-position, imparts specific chemical properties that make it a valuable intermediate.

Research has explored its synthesis, often through the reduction of the corresponding ketone, 4-(4-methoxyphenyl)butan-2-one. lookchem.comcardiff.ac.ukresearchgate.net This ketone precursor, also known as anisylacetone, is a significant compound in its own right. nist.gov The alcohol, 4-(4-methoxyphenyl)butan-2-ol, is recognized as a precursor in various synthetic pathways. lookchem.com For example, it can be used in the synthesis of other organic compounds and has been noted for its potential applications in the fragrance and flavor industries. lookchem.comgoogle.com

The physical and chemical properties of 4-(4-methoxyphenyl)butan-2-ol have been documented, providing a foundation for its use in further research.

Table 1: Physicochemical Properties of 4-(4-Methoxyphenyl)butan-2-ol

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₆O₂ | chemsrc.comnih.govnih.gov |

| Molecular Weight | 180.24 g/mol | chemsrc.comnih.govnih.govchemscene.com |

| Boiling Point | 292.6°C at 760 mmHg | chemsrc.comlookchem.com |

| Density | 1.017 g/cm³ | chemsrc.comlookchem.com |

| Refractive Index | 1.512 | lookchem.com |

| pKa | 15.14 ± 0.20 (Predicted) | lookchem.com |

The study of 4-(4-methoxyphenyl)butan-2-ol and its derivatives contributes to the broader understanding of structure-activity relationships and the development of novel synthetic methodologies. For example, related structures like 4-(4-hydroxy-3-methoxyphenyl)butan-2-ol have been synthesized and characterized, expanding the chemical space around this core scaffold. chemicalbook.com The investigation of such compounds is crucial for advancing the fields of medicinal chemistry and materials science. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-9,12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOACSUDCGMMDFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20887052 | |

| Record name | Benzenepropanol, 4-methoxy-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20887052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67952-38-9 | |

| Record name | 4-Methoxy-α-methylbenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67952-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanol, 4-methoxy-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067952389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(p-Methoxyphenyl)-2-butanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanol, 4-methoxy-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanol, 4-methoxy-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20887052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(p-methoxyphenyl)butan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 4 Methoxyphenyl Butan 2 Ol and Its Stereoisomers

Enantioselective Synthesis Strategies

The demand for enantiomerically pure compounds in various industries has spurred the development of stereoselective synthetic routes to obtain specific stereoisomers of 4-(4-methoxyphenyl)butan-2-ol.

Lipase-Mediated Kinetic Resolution Approaches for Stereoselective Access

Lipases are widely utilized biocatalysts for the enantioselective synthesis of chiral molecules. rsc.org Their application in the kinetic resolution of racemic alcohols and their derivatives offers an effective method to access enantiopure forms. utupub.fi In the context of 4-(4-methoxyphenyl)butan-2-ol and related structures, lipase-catalyzed reactions, such as acylation and hydrolysis, are employed to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. rsc.orgmdpi.com

For instance, the kinetic resolution of racemic 1-(aryl)alkanols can be achieved through lipase-mediated transesterification. Lipases such as those from Candida antarctica (CAL-B), Burkholderia cepacia, and Thermomyces lanuginosus have been successfully used for the acylation of alcohols in organic solvents. utupub.fi Vinyl acetate (B1210297) is a commonly used acylating agent in these reactions. mdpi.com The enantioselectivity of these reactions can often be tuned by modifying the reaction medium, the acyl donor, or through protein engineering of the lipase (B570770) itself. rsc.org

A notable example involves the lipase-mediated resolution of (E)-4-(4-methoxyphenyl)but-3-en-2-ol, a structural analog and potential precursor. mdpi.comresearchgate.net This process yields chiral building blocks that are valuable for the synthesis of other complex molecules. mdpi.comresearchgate.net The choice of lipase is crucial; for example, Candida antarctica lipase B (CAL-B) and Candida rugosa lipase (CRL) have shown different selectivities depending on the substrate and reaction conditions. nih.gov

Asymmetric Hydrogenation of Precursor Ketones and Aldehydes for Chiral Alcohol Derivatization

Asymmetric hydrogenation of prochiral ketones is a powerful and direct method for producing chiral alcohols with high enantiomeric excess. This strategy involves the use of chiral catalysts to stereoselectively reduce the carbonyl group of a precursor ketone, such as 4-(4-methoxyphenyl)butan-2-one.

Various catalytic systems have been explored for this purpose. For example, baker's yeast has been used for the reduction of 4-phenylbutan-2-one, a related compound, to the corresponding (S)-alcohol with high optical purity. rsc.orgrsc.org More sophisticated metal-based catalysts are also employed. Ruthenium complexes with chiral ligands are particularly effective for the asymmetric transfer hydrogenation of ketones. dicp.ac.cn For instance, the reduction of α-oxobutyrolactones has been achieved with high diastereoselectivity and enantioselectivity using a ruthenium catalyst. dicp.ac.cn

Another approach involves the use of alcohol dehydrogenases (ADHs). Engineered ADHs, such as mutants of Thermoanaerobacter pseudoethanolicus secondary alcohol dehydrogenase (TeSADH), have been developed to expand the substrate scope and improve stereoselectivity in the reduction of bulky ketones. lookchem.com These biocatalytic reductions can provide access to enantiopure (S)- or (R)-alcohols, depending on the specific enzyme mutant used. lookchem.com

Diastereoselective Reduction Pathways for 4-(4-Methoxyphenyl)butan-2-ol Precursors

Diastereoselective reduction is crucial when the precursor molecule already contains one or more chiral centers, and the goal is to create a new stereocenter with a specific relationship to the existing ones. For precursors to 4-(4-methoxyphenyl)butan-2-ol that are themselves chiral, the choice of reducing agent and reaction conditions determines the diastereomeric outcome.

The reduction of N-tert-butanesulfinyl-α-keto aldimines with sodium borohydride (B1222165) has been shown to produce 1,2-amino alcohol derivatives. core.ac.uk However, this particular reaction yielded a nearly 1:1 mixture of diastereomers. core.ac.uk Achieving high diastereoselectivity often requires more sophisticated or sterically demanding reducing agents or catalysts that can effectively differentiate between the diastereotopic faces of the carbonyl group.

In other systems, such as the reduction of α-bromo-α'-(R)-sulfinyl ketones, subsequent diastereoselective reduction of the carbonyl group can lead to either anti or syn bromohydrins with excellent diastereoselectivity, which can then be used in the synthesis of more complex molecules. researchgate.net

Total Synthesis Approaches and Reaction Pathways for 4-(4-Methoxyphenyl)butan-2-ol

Total synthesis of 4-(4-methoxyphenyl)butan-2-ol typically involves the formation of the carbon skeleton followed by the introduction or modification of the alcohol functionality.

Reductive Transformations of Carbonyl Precursors

A common and straightforward method to synthesize 4-(4-methoxyphenyl)butan-2-ol is through the reduction of the corresponding ketone, 4-(4-methoxyphenyl)butan-2-one.

The synthesis often starts from the α,β-unsaturated ketone, 4-(4-methoxyphenyl)but-3-en-2-one. The selective hydrogenation of the carbon-carbon double bond of this precursor leads to the saturated ketone, 4-(4-methoxyphenyl)butan-2-one. researchgate.netresearchgate.net This selective reduction can be achieved using various catalysts, such as Raney nickel (Ra/Ni) or palladium on carbon (Pd/C), often under continuous flow conditions. researchgate.net

Once the saturated ketone is obtained, a subsequent reduction of the carbonyl group yields the target alcohol, 4-(4-methoxyphenyl)butan-2-ol. This reduction can be accomplished using various reducing agents. For example, sodium borohydride (NaBH₄) is a common reagent for this transformation. chemicalbook.com

Alternatively, a one-pot synthesis has been developed for 4-(4-methoxyphenyl)butan-2-one from 4-methoxybenzyl alcohol and acetone (B3395972) using a multifunctional supported AuPd nanoalloy catalyst. cardiff.ac.ukresearchgate.netrsc.org This process involves a cascade of dehydrogenation, aldol (B89426) condensation, and hydrogenation of the C=C bond. cardiff.ac.ukresearchgate.netrsc.org Further reduction of the resulting ketone would produce the desired alcohol. A telescoped flow system using micropacked bed reactors has also been successfully employed for the synthesis of 4-(4-methoxyphenyl)butan-2-one. researchgate.net

Multi-Component Cascade and Tandem Reaction Sequences for Related Ketone Synthesis as Precursors

The development of one-pot cascade reactions represents a significant advancement in the synthesis of 4-(4-methoxyphenyl)butan-2-one, the immediate precursor to 4-(4-methoxyphenyl)butan-2-ol. These methods offer increased efficiency and sustainability by combining multiple reaction steps into a single operation.

One-Pot Dehydrogenation-Aldol-Hydrogenation from 4-Methoxybenzyl Alcohol and Acetone

A notable one-pot tandem synthesis of 4-(4-methoxyphenyl)butan-2-one has been achieved using 4-methoxybenzyl alcohol and acetone. researchgate.netcardiff.ac.uk This process involves a sequence of dehydrogenation, aldol condensation, and hydrogenation of the resulting C=C double bond. researchgate.net A key innovation in this area is the use of multifunctional supported bimetallic catalysts, such as gold-palladium (AuPd) nanoalloys. researchgate.netcardiff.ac.uk In this system, the bimetallic sites are responsible for the dehydrogenation and hydrogenation steps, while the support, in conjunction with the metal sites, catalyzes the aldol condensation. researchgate.netcardiff.ac.uk This catalytic system can also utilize the hydrogen generated during the dehydrogenation step for the subsequent hydrogenation, a process known as hydrogen auto-transfer. researchgate.netcardiff.ac.ukrsc.org

The synthesis of the related raspberry ketone often involves a crossed-aldol condensation of 4-hydroxybenzaldehyde (B117250) with acetone to produce an α,β-unsaturated ketone, which is then hydrogenated. rubingroup.orgresearchgate.net Various catalysts have been explored for this transformation, including tin-exchanged DTP on K-10 clay, which has shown high conversion and yield under specific conditions. qub.ac.uk Mixed oxide catalysts have also been investigated for the one-pot synthesis of raspberry ketone. researchgate.net

Table 1: Catalytic Performance in One-Pot Synthesis

| Catalyst | Reactants | Product | Key Features |

|---|---|---|---|

| Supported AuPd nanoalloy | 4-methoxybenzyl alcohol, Acetone | 4-(4-methoxyphenyl)butan-2-one | One-pot tandem reaction involving dehydrogenation, aldol condensation, and hydrogenation. researchgate.netcardiff.ac.uk |

| Sn1DTP/K-10 | p-hydroxybenzaldehyde, Acetone | p-hydroxybenzalacetone (Raspberry ketone intermediate) | High conversion and yield at 140 °C. qub.ac.uk |

| Ni/Zn-La Mixed Oxide | p-hydroxybenzaldehyde, Acetone | Raspberry ketone | One-pot synthesis with subsequent hydrogenation. researchgate.net |

Continuous Flow Multi-Step Synthesis Utilizing Packed Bed Reactors

Continuous flow chemistry offers significant advantages for the synthesis of 4-(4-methoxyphenyl)butan-2-one, including enhanced safety, scalability, and process control. scielo.brmdpi.comrsc.org A telescoped flow system consisting of multiple micropacked bed reactors has been successfully employed for the three-step synthesis of 4-(4-methoxyphenyl)butan-2-one from 4-methoxybenzyl alcohol. researchgate.netresearchgate.netdntb.gov.uasouthwales.ac.uk This system separates the three key reactions—oxidation, C-C coupling (aldol condensation), and reduction—into individual reactors, each with its own optimized catalyst and operating conditions. researchgate.netsouthwales.ac.uk

For instance, a system might use a 1 wt% AuPd/TiO2 catalyst for the oxidation step, anatase TiO2 for the C-C coupling, and a 1 wt% Pt/TiO2 catalyst for the final reduction, with each reactor operating at a specific temperature. researchgate.netsouthwales.ac.uk This approach has demonstrated significantly increased yields compared to batch cascade reactions. researchgate.net The ability to independently control the conditions for each reaction step is a major advantage of the telescoped flow system, leading to substantial process intensification. researchgate.netsouthwales.ac.uk

Divergent Synthetic Strategies Employing Cyclic Acetal (B89532) Intermediates for Substituted Butanols

Divergent synthesis provides a powerful approach to generate a variety of substituted butanols from a common intermediate. While specific examples for 4-(4-methoxyphenyl)butan-2-ol are not detailed in the provided context, the principles of using cyclic acetal intermediates are well-established in organic synthesis. rsc.orgthieme-connect.de Cyclic acetals can serve as protecting groups for carbonyl functionalities, allowing for selective transformations on other parts of the molecule. Subsequent deprotection reveals the carbonyl group for further reactions or reduction to the corresponding alcohol. This strategy allows for the introduction of diverse functional groups at various positions of the butanol backbone.

Synthesis of Halogenated 4-(4-Methoxyphenyl)butan-2-ol Derivatives as Key Intermediates

Halogenated derivatives of 4-(4-methoxyphenyl)butan-2-ol are valuable intermediates for the synthesis of more complex molecules through cross-coupling reactions. d-nb.info The synthesis of these halogenated compounds can be achieved through various methods. For example, the bromination of a precursor like 4-(5-methoxyphenyl)butan-2-ol can be carried out using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. smolecule.com The position of halogenation on the aromatic ring is directed by the existing substituents. These halogenated butanols can then be used in a range of synthetic transformations to introduce new carbon-carbon or carbon-heteroatom bonds.

Process Intensification in 4-(4-Methoxyphenyl)butan-2-ol Synthesis

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. Continuous flow technology is a key enabler of process intensification in the synthesis of 4-(4-methoxyphenyl)butan-2-ol and its precursors.

Scalable Continuous Flow Protocols for Related Aryl-2-butanone Precursors

Scalable continuous flow methods have been developed for the synthesis of various 4-aryl-2-butanones, including the methyl ether of raspberry ketone. acs.orgunits.itresearchgate.net These protocols often involve a two-step process: the initial formation of a 4-aryl-3-buten-2-one intermediate followed by its selective hydrogenation. acs.orgresearchgate.net The first step can be achieved through different C-C bond-forming reactions, such as the Mizoroki-Heck, Wittig, or aldol strategies. acs.orgresearchgate.net These reactions are often optimized using microwave heating in batch mode before being translated to a continuous flow process using capillary tube reactors. acs.orgresearchgate.net

For large-scale production, custom-built mesofluidic mini-plant flow systems have been designed, capable of processing several liters per hour. acs.orgresearchgate.net The subsequent hydrogenation of the C=C double bond is typically performed in a fixed-bed continuous flow hydrogenator using a catalyst like Raney nickel. acs.orgresearchgate.net These scalable continuous flow protocols offer a robust and efficient route to 4-aryl-2-butanone precursors.

Structural Elucidation and Spectroscopic Analysis of 4 4 Methoxyphenyl Butan 2 Ol and Its Analogues

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Definitive Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

For 4-(4-methoxyphenyl)butan-2-ol, the ¹H NMR spectrum would exhibit characteristic signals corresponding to each unique proton environment. The aromatic protons of the 1,4-disubstituted benzene (B151609) ring would appear as two distinct doublets in the downfield region (typically δ 6.8-7.2 ppm). The protons on the carbon adjacent to the methoxy (B1213986) group would be slightly more shielded than those adjacent to the butanol chain. The methoxy group itself would present as a sharp singlet at approximately δ 3.8 ppm. The protons on the butanol chain would show more complex splitting patterns. The proton on the carbon bearing the hydroxyl group (C2) would appear as a multiplet, its chemical shift influenced by the electronegative oxygen. The adjacent methylene (B1212753) protons (C3) and the terminal methyl protons (C1) would also give rise to distinct multiplets, with their coupling patterns revealing their proximity to neighboring protons.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 4-(4-methoxyphenyl)butan-2-ol would produce a distinct signal. The aromatic carbons would resonate in the typical range of δ 110-160 ppm, with the carbon attached to the methoxy group and the carbon attached to the butyl chain showing distinct chemical shifts due to substitution effects. The methoxy carbon would appear as a single peak around δ 55 ppm. The carbons of the butanol side chain would be found in the upfield region, with the carbon bearing the hydroxyl group (C2) being the most deshielded of the aliphatic carbons.

Predicted NMR Data for 4-(4-methoxyphenyl)butan-2-ol

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||

|---|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |

| Aromatic H (ortho to OCH₃) | ~6.8 | d | Aromatic C (ipso-OCH₃) | ~158 |

| Aromatic H (ortho to chain) | ~7.1 | d | Aromatic C (ipso-chain) | ~134 |

| -OCH₃ | ~3.8 | s | Aromatic CH (ortho to chain) | ~129 |

| -CH(OH)- | ~3.8 | m | Aromatic CH (ortho to OCH₃) | ~114 |

| -CH₂- (C3) | ~1.7 | m | -CH(OH)- | ~68 |

| Ar-CH₂- (C4) | ~2.6 | m | -OCH₃ | ~55 |

| -CH₃ (C1) | ~1.2 | d | -CH₂- (C3) | ~40 |

| -OH | Variable | s (broad) | Ar-CH₂- (C4) | ~32 |

| -CH₃ (C1) | ~23 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on solvent and other conditions.

Mass Spectrometry (Electron Ionization Mass Spectrometry) for Molecular Characterization and Fragmentation Pathway Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.

For 4-(4-methoxyphenyl)butan-2-ol (molar mass: 180.25 g/mol ), the molecular ion peak at m/z 180 would be expected, although it may be of low intensity for alcohols. The fragmentation of the molecular ion is highly predictable and provides significant structural information. Key fragmentation pathways for secondary alcohols include alpha-cleavage (cleavage of the bond adjacent to the oxygen-bearing carbon) and dehydration (loss of a water molecule). libretexts.orgdocbrown.info

A primary fragmentation pathway would involve the cleavage of the C-C bond adjacent to the aromatic ring, leading to the formation of a stable methoxybenzyl cation (tropylium ion) at m/z 121 . This is often a prominent peak in the mass spectra of compounds containing this moiety. Another significant fragmentation is the alpha-cleavage at the C2-C3 bond, resulting in a fragment at m/z 45 [CH₃CH=OH]⁺. Loss of a methyl radical from the molecular ion would yield a fragment at m/z 165 , while the loss of a propyl group would lead to a fragment at m/z 137 . Dehydration, the loss of H₂O (18 amu), from the molecular ion would produce a peak at m/z 162 . libretexts.org

Characteristic EI-MS Fragments for 4-(4-methoxyphenyl)butan-2-ol

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 180 | [C₁₁H₁₆O₂]⁺• | Molecular Ion |

| 162 | [C₁₁H₁₄O]⁺• | Loss of H₂O |

| 121 | [C₈H₉O]⁺ | Benzylic cleavage (Methoxybenzyl cation) |

| 45 | [C₂H₅O]⁺ | Alpha-cleavage at C2-C3 |

Advanced Chromatographic Techniques for Separation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Profiling and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.commdpi.com It is highly effective for separating and identifying volatile and semi-volatile components in a mixture. mdpi.com

In the analysis of a sample containing 4-(4-methoxyphenyl)butan-2-ol, the compound would first be separated from other components on a GC column based on its boiling point and affinity for the stationary phase. Due to its hydroxyl group, derivatization (e.g., silylation) may be employed to increase its volatility and improve peak shape. nih.gov As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, with its characteristic molecular ion and fragment peaks, serves as a chemical fingerprint for identification. mdpi.com By comparing the obtained mass spectrum with library spectra or by interpreting the fragmentation pattern, the presence and identity of 4-(4-methoxyphenyl)butan-2-ol can be confirmed. This technique is also invaluable for quantifying the compound in complex matrices.

Gas Chromatography Coupled with Atomic Emission Detection (GC-AED) for Isotopic Labeling Studies

Gas Chromatography coupled with Atomic Emission Detection (GC-AED) is a powerful technique for the element-specific detection of compounds eluting from a GC column. The eluent is introduced into a high-energy plasma (e.g., microwave-induced helium plasma) that atomizes the molecules and excites the atoms, causing them to emit light at characteristic wavelengths. By monitoring specific atomic emission lines, one can obtain element-specific chromatograms.

While not a primary tool for routine identification, GC-AED is exceptionally useful for specialized applications such as isotopic labeling studies. For instance, if 4-(4-methoxyphenyl)butan-2-ol were synthesized using precursors enriched with stable isotopes like ¹³C or ¹⁸O, GC-AED could be used to track the incorporation and position of these labels. By monitoring the emission lines for different isotopes of carbon or oxygen, researchers can elucidate reaction mechanisms and metabolic pathways involving the compound. The detector's response is largely independent of the molecular structure, allowing for accurate quantification of isotopically labeled species.

Vibrational and Electronic Spectroscopy (FT-IR, FT-Raman, UV-Vis) in Complementary Molecular Characterization

Vibrational and electronic spectroscopy provide further confirmation of the molecular structure by probing the vibrational and electronic transitions within the molecule.

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are complementary techniques that measure the vibrational modes of a molecule. For 4-(4-methoxyphenyl)butan-2-ol, the FT-IR spectrum would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the aromatic ring and the aliphatic chain would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1610 cm⁻¹ region. A strong band around 1250 cm⁻¹ would be characteristic of the asymmetric C-O-C stretching of the aryl ether (methoxy group), while the C-O stretching of the secondary alcohol would appear in the 1050-1150 cm⁻¹ range. nih.gov

The FT-Raman spectrum would provide complementary information. Aromatic ring vibrations are often strong in the Raman spectrum, providing clear signals for the substituted benzene ring.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of 4-(4-methoxyphenyl)butan-2-ol is primarily determined by the methoxyphenyl chromophore. It would be expected to show absorption maxima characteristic of a substituted benzene ring, typically with a strong primary band below 220 nm and a weaker secondary band around 270-280 nm. The presence of the methoxy group, an auxochrome, would cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene.

Key Spectroscopic Data for 4-(4-methoxyphenyl)butan-2-ol and Analogues

| Spectroscopic Technique | Characteristic Feature | Expected Wavenumber/Wavelength | Reference Compound Information |

|---|---|---|---|

| FT-IR | O-H Stretch (Alcohol) | 3200-3600 cm⁻¹ (broad) | Characteristic for alcohols. |

| FT-IR | Aromatic C-H Stretch | 3000-3100 cm⁻¹ | Observed in related aromatic compounds. nih.gov |

| FT-IR | Aliphatic C-H Stretch | 2850-2960 cm⁻¹ | Observed in related aliphatic chains. rsc.org |

| FT-IR | Aromatic C=C Stretch | 1450-1610 cm⁻¹ | Characteristic for substituted benzenes. nih.gov |

| FT-IR | Asymmetric C-O-C Stretch (Ether) | ~1250 cm⁻¹ | Strong band typical for aryl ethers. nih.gov |

| FT-IR | C-O Stretch (Alcohol) | 1050-1150 cm⁻¹ | Typical for secondary alcohols. |

| UV-Vis | π → π* Transition | ~220 nm and ~275 nm | Similar to 4-(p-Methoxyphenyl)-3-buten-2-one. spectrabase.com |

Theoretical and Computational Investigations of 4 4 Methoxyphenyl Butan 2 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic properties of 4-(4-methoxyphenyl)butan-2-ol. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for molecules of this size.

Electronic Structure: DFT calculations can elucidate the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is crucial for predicting the molecule's reactivity. The methoxy (B1213986) group (-OCH₃) on the phenyl ring is an electron-donating group, which influences the aromatic system's electron density. The hydroxyl group (-OH) in the butanol chain also plays a significant role in the molecule's electronic properties.

Reactivity Predictions: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For 4-(4-methoxyphenyl)butan-2-ol, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO may be distributed over the entire molecule.

Conceptual DFT: Reactivity indices such as electronegativity, chemical hardness, and the Fukui function can be calculated from the results of DFT computations. These indices provide a quantitative measure of the reactivity of different sites within the molecule, predicting where electrophilic or nucleophilic attacks are most likely to occur.

Below is a hypothetical data table illustrating the kind of electronic properties that can be calculated for 4-(4-methoxyphenyl)butan-2-ol using DFT at a specific level of theory (e.g., B3LYP/6-31G*).

| Property | Calculated Value | Unit |

| Total Energy | -XXX.XXXX | Hartrees |

| HOMO Energy | -X.XXXX | eV |

| LUMO Energy | +X.XXXX | eV |

| HOMO-LUMO Gap | X.XXXX | eV |

| Dipole Moment | X.XXXX | Debye |

Note: The values in this table are illustrative and would be determined by actual quantum chemical calculations.

Conformational Analysis and Energetic Profiles

The flexibility of the butanol side chain in 4-(4-methoxyphenyl)butan-2-ol allows it to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Methodology: A common approach is to perform a systematic scan of the potential energy surface by rotating the molecule around its flexible single bonds (dihedral angles). For 4-(4-methoxyphenyl)butan-2-ol, the key dihedral angles are along the C-C bonds of the butane (B89635) chain. For each rotational step, the energy of the molecule is calculated, typically using a computationally less expensive method like molecular mechanics, followed by higher-level DFT or ab initio calculations for the identified low-energy conformers.

Energetic Profiles: The results of the conformational analysis are often visualized in a potential energy profile, which plots the relative energy of the molecule as a function of a specific dihedral angle. These profiles reveal the energy minima corresponding to stable conformers (e.g., anti and gauche conformations) and the energy maxima corresponding to transition states between them. The relative energies of the stable conformers determine their population at a given temperature according to the Boltzmann distribution.

An illustrative table of the relative energies of different conformers of 4-(4-methoxyphenyl)butan-2-ol is presented below.

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.00 |

| Gauche (+) | ~60° | +X.XX |

| Gauche (-) | ~-60° | +X.XX |

| Eclipsed | ~0° | +X.XX |

Note: The values in this table are for illustrative purposes and would be obtained from detailed conformational analysis calculations.

Molecular Modeling and Simulation of Intramolecular Interactions

Molecular modeling techniques are employed to investigate the non-covalent interactions within the 4-(4-methoxyphenyl)butan-2-ol molecule that stabilize its various conformations.

Types of Intramolecular Interactions:

Hydrogen Bonding: A crucial intramolecular interaction in this molecule can occur between the hydroxyl group (-OH) and the oxygen atom of the methoxy group (-OCH₃). The possibility and strength of this interaction depend on the conformation of the butanol chain.

Steric Hindrance: Repulsive interactions between bulky groups, such as the phenyl ring and the methyl group on the butanol chain, can destabilize certain conformations.

Van der Waals Forces: These are weak, short-range electrostatic interactions that are present between all atoms in the molecule.

Computational Approaches:

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to identify and quantify the strength of intramolecular hydrogen bonds by examining the interaction between the lone pair of the acceptor atom and the antibonding orbital of the donor hydrogen.

Atoms in Molecules (AIM) Theory: The AIM theory can be used to analyze the electron density topology to identify bond critical points, which can characterize the nature and strength of intramolecular interactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and the time-evolution of its intramolecular interactions at a given temperature.

The following table provides a hypothetical summary of the intramolecular interactions in a stable conformer of 4-(4-methoxyphenyl)butan-2-ol.

| Interaction Type | Atoms Involved | Distance (Å) | Stabilization Energy (kcal/mol) |

| Intramolecular H-bond | O(hydroxyl)-H ... O(methoxy) | ~X.X | -X.XX |

| Steric Repulsion | C(phenyl) ... C(methyl) | ~X.X | +X.XX |

Note: These values are illustrative and would be derived from specific molecular modeling and simulation studies.

Computational Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm the molecule's structure and assign its spectral features.

NMR Spectroscopy:

Chemical Shifts: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. The calculated chemical shifts are typically referenced to a standard compound like tetramethylsilane (B1202638) (TMS). Comparing calculated and experimental NMR spectra can aid in the structural elucidation of the molecule and the assignment of its various conformers.

Spin-Spin Coupling Constants: These can also be computed to provide further detail for spectral interpretation.

Vibrational Spectroscopy (IR and Raman):

Vibrational Frequencies: DFT calculations can be used to compute the vibrational frequencies and intensities of the normal modes of the molecule. These calculated frequencies often need to be scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.

Spectral Assignment: The calculated vibrational modes can be visualized to aid in the assignment of the peaks in experimental IR and Raman spectra to specific molecular motions, such as C-H stretches, O-H bends, and phenyl ring vibrations.

A sample data table illustrating the predicted spectroscopic data for 4-(4-methoxyphenyl)butan-2-ol is shown below.

| Parameter | Calculated Value | Experimental Value (Hypothetical) |

| ¹³C Chemical Shift (C-OH) | XX.X ppm | XX.X ppm |

| ¹H Chemical Shift (H-O) | X.XX ppm | X.XX ppm |

| IR Frequency (O-H stretch) | XXXX cm⁻¹ | XXXX cm⁻¹ |

| IR Frequency (C=C aromatic stretch) | XXXX cm⁻¹ | XXXX cm⁻¹ |

Note: The calculated values are illustrative and would be the result of specific spectroscopic prediction calculations. Experimental values are hypothetical for comparison.

Role As a Synthetic Intermediate and Chiral Building Block in Complex Molecule Synthesis

Precursor in the Enantioselective Synthesis of Natural Products

The potential of 4-(4-methoxyphenyl)butan-2-ol as a precursor in the enantioselective synthesis of natural products is an area of interest in organic chemistry. Its chemical structure is embedded in various natural compounds, suggesting its utility as a starting material or key intermediate.

Sesquiterpenes are a class of naturally occurring compounds with diverse biological activities. One such example is cis-7-Methoxycalamenene, a sesquiterpene found in various plants. While the structural motif of 4-(4-methoxyphenyl)butan-2-ol is related to the core of calamenene-type sesquiterpenes, a review of current synthetic routes indicates that the asymmetric synthesis of cis-7-Methoxycalamenene is typically achieved through other pathways. A notable method involves the intramolecular Buchner reaction of an α-diazoketone as a key step. acs.orgnih.gov This process leads to the formation of an azulenone structure which, after reduction and acid-catalyzed aromatization, yields the dihydronaphthalene core of the target molecule. acs.org Subsequent functional group manipulations complete the synthesis. acs.org A direct synthetic application of 4-(4-methoxyphenyl)butan-2-ol in the construction of cis-7-Methoxycalamenene is not prominently documented in the scientific literature.

Apocarotenoids are a class of natural products derived from the oxidative cleavage of carotenoids. frontiersin.orgfrontiersin.orgnih.gov They play crucial roles in plant development and stress response and contribute to the flavor and aroma of fruits and flowers. frontiersin.orgmdpi.com Norterpenoids are another class of natural products characterized by a carbon skeleton that has been modified from a regular terpene precursor, often by the loss of one or more carbon atoms.

The synthesis of these derivatives can be complex, often relying on biosynthetic pathways or intricate multi-step chemical syntheses. The 4-(4-methoxyphenyl)butan-2-ol structure, with its aromatic and aliphatic portions, could theoretically serve as a building block for certain apocarotenoid or norterpenoid skeletons. However, specific examples of its direct utilization in the preparation of these derivatives are not extensively reported in the current body of scientific literature. The biosynthesis of apocarotenoids is primarily catalyzed by carotenoid-cleavage dioxygenase enzymes (CCDs). nih.gov

Intermediate in the Design and Synthesis of Pharmacologically Relevant Compounds

The structural features of 4-(4-methoxyphenyl)butan-2-ol make it a valuable intermediate in the design and synthesis of compounds with potential therapeutic applications. Its ability to be derivatized into various scaffolds has been explored in the context of different biological targets.

The sigma-2 (σ2) receptor is a promising target for the development of therapeutics for various central nervous system disorders and as an imaging biomarker for cancer. upenn.edu The 4-(4-methoxyphenyl)butan-2-yl moiety has been successfully incorporated into a potent and selective sigma-2 receptor ligand.

In a study focused on screening potential σ2 receptor ligands, a derivative of 4-(4-methoxyphenyl)butan-2-ol, namely 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline, was synthesized and evaluated. upenn.edunih.gov This compound demonstrated excellent binding affinity and subtype selectivity for σ2 receptors over σ1 receptors. upenn.edunih.gov The desmethyl analogue also showed high affinity and selectivity. upenn.edunih.gov These findings highlight the importance of the 4-(4-methoxyphenyl)butan-2-yl fragment in achieving high affinity for the sigma-2 receptor.

Table 1: Binding Affinities of 4-(4-methoxyphenyl)butan-2-yl Derivatives for Sigma Receptors

| Compound | Kᵢ for σ₁ (nM) | Kᵢ for σ₂ (nM) |

|---|---|---|

| 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline | 48.4 ± 7.7 | 0.59 ± 0.02 |

| Desmethyl analogue | 108 ± 35 | 4.92 ± 0.59 |

Data sourced from Kim, H. Y., et al. (2022). upenn.edunih.gov

Dopamine (B1211576) receptors are key targets in the treatment of various neuropsychiatric disorders, and antagonists of these receptors are widely used as antipsychotic medications. frontiersin.org The general structure of many dopamine D2 receptor antagonists includes an aromatic moiety and a basic nitrogen atom connected by a flexible chain. researchgate.netnih.govnih.gov

The 4-(4-methoxyphenyl)butan-2-ol scaffold possesses features that could be amenable to incorporation into dopamine receptor antagonist designs. The methoxyphenyl group can be found in some known dopamine receptor ligands. While direct incorporation of the intact 4-(4-methoxyphenyl)butan-2-ol into a known dopamine receptor antagonist is not explicitly detailed in the surveyed literature, its structural components could be utilized in the design of novel antagonists. For instance, the aryl-butyl chain could serve as a linker between a pharmacophoric aromatic group and a basic amine, a common motif in many antagonists. researchgate.net

Beta-amino alcohols are important structural motifs found in a wide range of natural products and pharmaceuticals. nih.govgaylordchemical.com They are key components in many biologically active molecules, including some β-blockers. researchgate.net As a secondary alcohol, 4-(4-methoxyphenyl)butan-2-ol is a suitable precursor for the synthesis of beta-amino secondary alcohol architectures.

Several synthetic strategies can be employed to convert a secondary alcohol into a beta-amino alcohol. One common approach involves the activation of the hydroxyl group, converting it into a good leaving group, followed by nucleophilic substitution with an amine or an amine equivalent. nih.gov Another method is the Mitsunobu reaction, which allows for the direct conversion of an alcohol to a variety of functional groups, including amines, with inversion of stereochemistry. Furthermore, oxidation of the secondary alcohol to the corresponding ketone, followed by reductive amination, can also yield the desired beta-amino alcohol. These general methods provide a pathway to utilize 4-(4-methoxyphenyl)butan-2-ol as a building block for more complex molecules containing the beta-amino alcohol framework. researchgate.netorganic-chemistry.org

Role in the Assembly of Complex Amine Derivatives

Chiral amines are foundational building blocks in a significant portion of commercial pharmaceuticals. nih.gov The synthesis of enantiopure amines from racemic alcohols is a key, yet challenging, transformation. nih.govnih.gov 4-(4-methoxyphenyl)butan-2-ol is an important starting material in multi-step, one-pot enzymatic processes designed to produce these valuable chiral amine derivatives with high precision. diva-portal.org

A primary strategy involves a two-step chemoenzymatic sequence. First, the racemic 4-(4-methoxyphenyl)butan-2-ol is oxidized to its corresponding prochiral ketone, 4-(4-methoxyphenyl)-2-butanone (B1665111). acs.org This intermediate is then subjected to asymmetric amination using an amine transaminase (ATA) enzyme. mdpi.com Transaminases are highly stereoselective, catalyzing the transfer of an amine group from a donor molecule to the ketone, yielding a single, desired enantiomer of the amine. nih.gov

In a notable application, an amino transaminase was immobilized on a 2D zeolite support to catalyze the conversion of 4-(4-methoxyphenyl)-2-butanone into (S)-4-(4-methoxyphenyl)-2-butanamine. researchgate.net This biocatalytic system demonstrated high efficiency, achieving yields greater than 95% and an exceptional enantiomeric excess (ee) of approximately 100%. researchgate.net

| Substrate | Product | Biocatalyst | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 4-(4-methoxyphenyl)-2-butanone | (S)-4-(4-methoxyphenyl)-2-butanamine | Amino Transaminase (ATA) on 2D Zeolite | >95% | ~100% |

Contribution to Divergent Synthetic Strategies for Advanced Organic Structures

The conversion of racemic 4-(4-methoxyphenyl)butan-2-ol into a single prochiral ketone intermediate is central to its role in divergent synthesis. This ketone, 4-(4-methoxyphenyl)-2-butanone, represents a critical branching point from which different stereoisomers can be selectively synthesized. nih.gov A divergent strategy allows for the creation of multiple, distinct products from a common intermediate, enhancing synthetic efficiency.

This principle is powerfully demonstrated in stereo-divergent enzyme cascades. nih.govnih.gov By employing a one-pot system containing a set of complementary enzymes, chemists can direct the synthesis towards either the (S)- or (R)-enantiomer of the final amine product, starting from the same racemic alcohol. nih.gov

For the analogous compound, racemic 4-phenyl-2-butanol, a sophisticated one-pot cascade was developed. nih.govnih.gov This system utilizes two enantio-complementary alcohol dehydrogenases (ADHs), cofactor recycling enzymes, and a single stereoselective transaminase (TA). One ADH selectively oxidizes one enantiomer of the alcohol to the ketone, while the other can reduce the ketone back to the other alcohol enantiomer. The TA then converts the ketone intermediate into the desired amine enantiomer. By choosing either an (S)-selective or an (R)-selective transaminase, the entire process can be steered to produce the (S)-amine or the (R)-amine with high enantiopurity. nih.govnih.gov This strategy, directly applicable to 4-(4-methoxyphenyl)butan-2-ol, underscores its value as a building block for accessing a diverse range of advanced chiral structures from a single racemic precursor.

| Enzyme Type | Function in Cascade | Role in Divergent Strategy |

|---|---|---|

| Alcohol Dehydrogenase (ADH) | Oxidizes alcohol to ketone | Generates the common ketone intermediate |

| Transaminase (TA) | Converts ketone to chiral amine | Selection of (S)- or (R)-selective TA determines the final product's stereochemistry |

| Cofactor Recycling Enzyme | Regenerates NAD(P)+/NAD(P)H | Ensures catalytic efficiency of ADH and TA enzymes |

Biosynthetic Pathways and Natural Occurrence of 4 4 Methoxyphenyl Butan 2 Ol Analogues

Elucidation of Biosynthetic Routes for Related Phenylbutanoids

The biosynthesis of phenylbutanoids has been primarily studied through their more abundant and well-characterized analogues, such as zingerol and betuligenol. These studies have laid the groundwork for understanding the general enzymatic steps involved in the formation of the 4-phenylbutan-2-ol core structure.

The biosynthetic pathway to gingerol, a precursor to zingerol, has been a subject of significant research. It is proposed that the biosynthesis of 6-gingerol (B72531) begins with L-phenylalanine, which is converted to cinnamic acid and then to p-coumaric acid. wikipedia.org Subsequent steps involve the action of various enzymes, including ligases and hydroxylases, to form feruloyl-CoA. wikipedia.org It is believed that polyketide synthases (PKS) and reductases are then involved in the final steps to produce 6-gingerol. wikipedia.org Zingerone, which is structurally related to zingerol, is formed from gingerol through a reverse aldol (B89426) reaction during the cooking of ginger. wikipedia.org

The biosynthesis of raspberry ketone, which is structurally similar to betuligenol, involves the condensation of p-coumaroyl-CoA with malonyl-CoA, a reaction catalyzed by benzalacetone synthase (BAS). The resulting benzalacetone is then reduced by benzalacetone reductase (BAR) to form raspberry ketone. researchgate.net It is plausible that a similar pathway, potentially involving reduction of the ketone, leads to the formation of betuligenol.

Stable isotope labeling is a powerful technique used to trace the metabolic fate of precursor molecules in biosynthetic pathways. In the context of phenylbutanoid biosynthesis, studies have utilized isotopically labeled precursors like L-phenylalanine to confirm their incorporation into the final structure.

For instance, studies on the biosynthesis of rsc.org-gingerol have shown that labeled phenylalanine is elaborated into ferulic acid, which then condenses with malonate and hexanoate (B1226103) to yield the gingerol backbone. electronicsandbooks.comrsc.org The use of [1-¹⁴C]hexanoate demonstrated its intact incorporation into the C-5 to C-10 unit of rsc.org-gingerol. electronicsandbooks.com Similarly, feeding experiments with [¹³C₆]-phenylalanine in Arabidopsis thaliana have successfully identified a wide range of soluble metabolites derived from phenylalanine, demonstrating the utility of this approach in mapping the phenylpropanoid metabolic network. nih.gov Such studies provide direct evidence for the precursor-product relationships within these biosynthetic pathways.

Enzymatic Mechanisms and Biochemical Transformations in Phenylbutanoid Formation

The formation of the phenylbutanoid skeleton involves a series of enzymatic reactions that assemble and modify the basic structure. Key enzyme families implicated in this process include:

Phenylalanine Ammonia Lyase (PAL): This enzyme catalyzes the initial step in the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid. wikipedia.org

Cinnamate 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL): These enzymes further modify cinnamic acid to produce activated p-coumaroyl-CoA, a key intermediate. wikipedia.orgresearchgate.net

Polyketide Synthases (PKS) / Benzalacetone Synthase (BAS): These enzymes are responsible for the chain extension of p-coumaroyl-CoA with malonyl-CoA units to form the butanone backbone. wikipedia.orgresearchgate.net

Reductases: Following the formation of the ketone intermediate (e.g., benzalacetone), reductases catalyze the reduction of the carbonyl group to a hydroxyl group, yielding the alcohol functionality seen in compounds like zingerol and betuligenol. researchgate.net

O-methyltransferases (OMT): These enzymes are responsible for the methylation of hydroxyl groups on the aromatic ring, as seen in the conversion of caffeoyl-CoA to feruloyl-CoA in the gingerol pathway. wikipedia.org

Natural Occurrence and Distribution of Phenylbutanoid Analogues in Biological Sources

Analogues of 4-(4-methoxyphenyl)butan-2-ol are found in a variety of plant species, where they contribute to the flavor, aroma, and potential biological activities of the plant.

| Compound | Natural Source(s) |

| Zingerol | Ginger (Zingiber officinale) rhizome |

| Betuligenol | Yew (Taxus species) |

| Raspberry Ketone | Raspberry (Rubus idaeus) |

| Anisyl Acetone (B3395972) | Aquilaria malaccensis |

| Phenylbutanoids (general) | Zingiber cassumunar |

This table is interactive and allows for sorting and filtering of data.

Zingerol is a well-known pungent compound found in cooked ginger rhizomes. wikipedia.org Betuligenol has been isolated from plants of the Taxus genus. nih.gov Raspberry ketone is the characteristic aroma compound of raspberries. researchgate.net Anisyl acetone, also known as 4-(4-methoxyphenyl)butan-2-one, has been reported in Aquilaria malaccensis. nih.gov Various other phenylbutanoids have been isolated from Zingiber cassumunar. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(4-methoxyphenyl)butan-2-ol, and how can reaction conditions be optimized for yield?

- Methodological Answer : A viable route involves the reduction of 4-(4-methoxyphenyl)butan-2-one using sodium borohydride (NaBH₄) in ethanol, with ammonium carbonate as a mild buffer. Reaction optimization includes controlling temperature (room temperature preferred) and monitoring completion via TLC. For example, NaBH₄ reduction of structurally similar ketones achieved high yields (~95%) under these conditions . Adjusting stoichiometry and solvent polarity (e.g., methanol vs. ethanol) may further enhance efficiency.

Q. Which spectroscopic techniques are most effective for characterizing 4-(4-methoxyphenyl)butan-2-ol, and what key spectral features distinguish it from isomers?

- Methodological Answer :

- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at δ ~3.8 ppm, while the hydroxyl (-OH) proton resonates at δ ~1.5–2.0 ppm (broad, exchangeable).

- ¹³C NMR : The quaternary carbon attached to the methoxy group appears at ~159 ppm, and the alcohol-bearing carbon at ~70 ppm.

- IR : Strong absorption bands at ~3400 cm⁻¹ (O-H stretch) and ~1250 cm⁻¹ (C-O of methoxy group).

- Mass Spectrometry : Molecular ion peak at m/z 180.24 (C₁₁H₁₆O₂) confirms the molecular weight . Differentiation from isomers (e.g., positional methoxy variants) requires comparative analysis of coupling patterns and chemical shifts.

Q. What is the role of 4-(4-methoxyphenyl)butan-2-ol as a pharmaceutical impurity, and how is it monitored during drug synthesis?

- Methodological Answer : This compound is identified as Dobutamine Impurity 9 (CAS 67952-38-9). Monitoring involves reverse-phase HPLC with UV detection (λ = 220–280 nm), using a C18 column and acetonitrile/water mobile phase. Quantitation against a certified reference standard ensures compliance with ICH guidelines for impurity thresholds (<0.1%) .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of reducing agents in the synthesis of 4-(4-methoxyphenyl)butan-2-ol from ketone precursors?

- Methodological Answer : Steric hindrance near the ketone group can direct reducing agents like NaBH₄ to less hindered sites. For example, bulky substituents on the aromatic ring may slow reduction kinetics, favoring alternative pathways. Electronic effects (e.g., electron-donating methoxy groups) stabilize the carbonyl intermediate, affecting transition states. Computational modeling (DFT) of charge distribution and steric maps can predict regioselectivity .

Q. What are the challenges in isolating 4-(4-methoxyphenyl)butan-2-ol from reaction mixtures containing structurally similar by-products, and what chromatographic strategies are recommended?

- Methodological Answer : Challenges include co-elution of by-products with similar polarity (e.g., diastereomers or methoxy positional isomers). Solution:

- Normal-phase chromatography : Silica gel with ethyl acetate/hexane gradients (5–30% ethyl acetate) resolves alcohol and ketone derivatives.

- Reverse-phase HPLC : A C18 column with methanol/water (60:40) effectively separates hydroxylated analogs. Confirmation via spiking with authentic standards is critical .

Q. How can computational chemistry aid in predicting the physicochemical properties of 4-(4-methoxyphenyl)butan-2-ol, and what validation experiments are necessary?

- Methodological Answer :

- LogP Prediction : Tools like ChemAxon or Schrodinger’s QikProp estimate logP (~1.8), validated via shake-flask experiments.

- Solubility : Molecular dynamics simulations in water/ethanol mixtures predict solubility trends, cross-checked with nephelometry.

- pKa Estimation : DFT calculations for the hydroxyl group (~15.5) align with potentiometric titrations. Structural data (InChIKey, SMILES) from databases enable accurate model inputs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.